molecular formula C26H24N4O6S B2584436 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 920430-76-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2584436
CAS No.: 920430-76-8
M. Wt: 520.56
InChI Key: ZIXRBDGSAZHUKB-UHFFFAOYSA-N
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Description

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a unique structure combining elements of quinolines, sulfones, and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. Starting from commercially available precursors, the synthesis route might include:

  • Formation of the quinoline ring through a Friedländer condensation.

  • Introduction of the sulfonyl group via sulfonation.

  • Synthesis of the oxadiazole moiety, often involving cyclization reactions.

  • Coupling of the intermediate products under specific reaction conditions, possibly using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis would leverage optimized reaction conditions, high-efficiency catalytic processes, and possibly continuous flow techniques to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can participate in various types of reactions, including:

  • Oxidation: : Undergoes oxidation reactions, potentially affecting the methoxy groups or the quinoline ring.

  • Reduction: : Can be reduced under specific conditions, which might alter the quinoline or oxadiazole structure.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide or quinoline rings.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).

  • Reducing Agents: : Including NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

  • Solvents: : Common solvents might include DMSO (dimethyl sulfoxide), THF (tetrahydrofuran), or methanol.

  • Catalysts: : Metal catalysts like Pd/C (palladium on carbon) for hydrogenation reactions.

Major Products Formed:

  • From oxidation: Possible formation of carboxylic acids or ketones.

  • From reduction: Potential formation of amines or alcohols.

  • From substitution: Varied derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: Utilized in the development of novel organic materials and as intermediates in the synthesis of more complex molecules. Biology: Potential use in the design of bioactive molecules, such as enzyme inhibitors or probes for biological studies. Medicine: Research into its application as a pharmaceutical agent due to its unique structure offering specific interactions with biological targets. Industry

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully detailed due to the complexity of its structure. Generally, it might interact with molecular targets through:

  • Binding to Enzyme Active Sites: : Inhibiting or modulating enzyme activity.

  • Interacting with Receptors: : Affecting signal transduction pathways.

  • Altering Cellular Pathways: : Modifying biochemical pathways leading to therapeutic effects.

Comparison with Similar Compounds

When comparing 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide to similar compounds, its uniqueness lies in its hybrid structure combining sulfonamide, oxadiazole, and quinoline functionalities.

Similar Compounds:

  • Benzamides: : Differ primarily in substituent groups affecting their chemical behavior and biological activity.

  • Oxadiazoles: : Share the heterocyclic core but differ in attached functional groups.

  • Quinolines: : Vary mainly in side chains, affecting their reactivity and applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRBDGSAZHUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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